molecular formula C15H14FNO2 B15093043 N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide

N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide

Cat. No.: B15093043
M. Wt: 259.27 g/mol
InChI Key: BNYAQJJTAXLDCB-UHFFFAOYSA-N
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Description

N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a benzamide structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide typically involves the reaction of 3-fluoro-5-methylphenylamine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

    Reduction: Formation of N-(3-fluoro-5-methylphenyl)-2-methoxybenzylamine.

    Substitution: Formation of N-(3-hydroxy-5-methylphenyl)-2-methoxybenzamide or N-(3-amino-5-methylphenyl)-2-methoxybenzamide.

Scientific Research Applications

N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The fluorine atom and methoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-5-methylphenylboronic acid
  • 3-fluoro-2-methylphenylboronic acid

Uniqueness

N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide stands out due to its unique combination of a fluorine atom and a methoxy group attached to a benzamide structure. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide

InChI

InChI=1S/C15H14FNO2/c1-10-7-11(16)9-12(8-10)17-15(18)13-5-3-4-6-14(13)19-2/h3-9H,1-2H3,(H,17,18)

InChI Key

BNYAQJJTAXLDCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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